molecular formula C7H10BNO5 B11899258 (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid

(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid

Cat. No.: B11899258
M. Wt: 198.97 g/mol
InChI Key: FDDXACHRZWWCAO-UHFFFAOYSA-N
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Description

“(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid” is a furan-based boronic acid derivative featuring a methoxy(methyl)carbamoyl group at the 5-position of the furan ring. The compound’s structure combines a boronic acid moiety, widely utilized in Suzuki-Miyaura cross-coupling reactions for bioconjugation and drug synthesis, with a carbamate-functionalized furan scaffold. The methoxy(methyl)carbamoyl group introduces steric bulk and electron-withdrawing characteristics, which may modulate reactivity, solubility, and biological interactions compared to simpler furan-2-yl boronic acids.

Properties

Molecular Formula

C7H10BNO5

Molecular Weight

198.97 g/mol

IUPAC Name

[5-[methoxy(methyl)carbamoyl]furan-2-yl]boronic acid

InChI

InChI=1S/C7H10BNO5/c1-9(13-2)7(10)5-3-4-6(14-5)8(11)12/h3-4,11-12H,1-2H3

InChI Key

FDDXACHRZWWCAO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C(=O)N(C)OC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Methoxy(methyl)carbamoyl Group: This step involves the reaction of the furan ring with methoxy(methyl)carbamoyl chloride in the presence of a base such as triethylamine.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Applications

Research indicates that compounds containing boronic acids exhibit a range of biological activities, making (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid a candidate for pharmaceutical research. Notable applications include:

  • Antimicrobial Activity : Certain derivatives have shown efficacy against various bacterial strains, suggesting potential for antibiotic development.
  • Cancer Research : Boronic acids are known to interact with biological targets involved in cancer progression, making this compound relevant in developing antitumor agents.
  • Enzyme Inhibition : The structural features of this compound may enhance its ability to inhibit specific enzymes, which is crucial for therapeutic interventions in diseases like diabetes .

Methodologies for Biological Studies

To assess the biological effects of this compound, various methodologies are employed:

  • In vitro Assays : These assays help evaluate the compound's efficacy against microbial strains or cancer cell lines.
  • Molecular Docking Studies : Computational techniques are used to predict how the compound interacts with specific biological targets.
  • Animal Models : Preclinical studies using animal models can provide insights into the therapeutic potential and safety profile of the compound.

Mechanism of Action

The mechanism of action of (5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid involves its ability to form covalent bonds with diols and other Lewis bases. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group forms a stable intermediate with the palladium catalyst, facilitating the formation of carbon-carbon bonds. Additionally, the methoxy(methyl)carbamoyl group may enhance the compound’s stability and reactivity by providing electron-donating effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Compound Type Substituent Molecular Weight (g/mol) Key Reactivity/Bioactivity
Target Compound Methoxy(methyl)carbamoyl ~209.97 (estimated) Predicted enzyme inhibition (MbtI)
(5-(Methoxycarbonyl)furan-2-yl)boronic acid CO₂Me 180.97 IC₅₀: 16.6–34.8 μM (MbtI)
[3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl]boronic acid Fluorophenyl + carbamate 227.07 Metabolic intermediate

Biological Activity

(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antitumor effects, enzyme inhibition, and other therapeutic potentials.

Structural Characteristics

This compound features:

  • Furan ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Methoxy group : Enhances solubility and biological activity.
  • Boronic acid moiety : Known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Biological Activities

Research indicates that boronic acids, including this compound, exhibit a range of biological activities:

  • Antitumor Activity :
    • Boronic acids have been shown to inhibit tumor growth in various cancer models. The mechanism often involves interference with cellular signaling pathways critical for cancer cell proliferation.
    • A study highlighted that compounds similar to this compound can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell cycle regulation .
  • Enzyme Inhibition :
    • The compound has demonstrated potential as an enzyme inhibitor, particularly against proteases and other enzymes involved in tumor progression and metastasis.
    • It has been noted that boronic acids can act as selective inhibitors for certain enzymes, providing a pathway for therapeutic development .
  • Antimicrobial Properties :
    • Some studies have reported that boronic acid derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of proteases
AntimicrobialDisruption of bacterial cell walls

Case Study Insights

  • Antitumor Mechanisms : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, a study on human breast cancer cells indicated a significant reduction in cell viability upon treatment with this compound, suggesting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : High-throughput screening methods have been employed to evaluate the inhibitory effects of this compound on specific enzymes linked to cancer progression. Results indicated that it effectively inhibits key proteases involved in extracellular matrix degradation, which is crucial for tumor metastasis .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research could focus on:

  • Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.
  • Derivative Development : Synthesizing analogs with enhanced potency or reduced toxicity based on structure-activity relationship studies.

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